(4-Methyl-pyridin-2-yl)-piperidin-4-ylmethyl-amine hydrochloride
Description
(4-Methyl-pyridin-2-yl)-piperidin-4-ylmethyl-amine hydrochloride (CAS: 380396-49-6) is a piperidine-based compound with a molecular formula of C₁₁H₁₈ClN₃ and a molar mass of 227.74 g/mol . Structurally, it consists of a 4-methylpyridin-2-yl group linked via a methylene bridge to the piperidin-4-ylamine scaffold, with a hydrochloride salt enhancing solubility. This compound is part of a broader class of amine derivatives used in medicinal chemistry and catalysis due to their ability to act as ligands or bioactive agents.
Properties
IUPAC Name |
4-methyl-N-(piperidin-4-ylmethyl)pyridin-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3.ClH/c1-10-2-7-14-12(8-10)15-9-11-3-5-13-6-4-11;/h2,7-8,11,13H,3-6,9H2,1H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNJXJONQUMCGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NCC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50671461 | |
| Record name | 4-Methyl-N-[(piperidin-4-yl)methyl]pyridin-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185306-92-6 | |
| Record name | 4-Methyl-N-[(piperidin-4-yl)methyl]pyridin-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(4-Methyl-pyridin-2-yl)-piperidin-4-ylmethyl-amine hydrochloride, also known by its CAS number 1185306-92-6, is a compound that has garnered attention for its potential biological activities. This article aims to consolidate current research findings, case studies, and data regarding its biological activity, particularly in the realms of antiviral, antibacterial, and neuroprotective effects.
The molecular formula of (4-Methyl-pyridin-2-yl)-piperidin-4-ylmethyl-amine hydrochloride is C₁₂H₂₀ClN₃, with a molecular weight of 241.76 g/mol. It contains a piperidine moiety that is significant in various pharmacological applications.
Antiviral Activity
Research has indicated that compounds with similar piperidine structures exhibit notable antiviral properties. For instance, derivatives like piperidin-4-yl-aminopyrimidine have shown significant activity against HIV, with EC50 values in the low nanomolar range . The mechanism involves allosteric inhibition of reverse transcriptase, which is crucial for HIV replication.
Case Study: HIV Inhibition
A study focusing on piperidine derivatives reported that compounds designed with the piperidine scaffold demonstrated improved efficacy against wild-type HIV strains compared to existing treatments like nevirapine. The findings suggest that structural modifications can enhance biological activity significantly .
Antibacterial and Antifungal Activity
The antibacterial properties of (4-Methyl-pyridin-2-yl)-piperidin-4-ylmethyl-amine hydrochloride have been explored alongside other piperidine derivatives. Research indicates that certain piperidine-based compounds exhibit strong inhibitory effects against both Gram-positive and Gram-negative bacteria.
Data Table: Antibacterial Activity
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Piperidine Derivative A | 0.0039 | Staphylococcus aureus |
| Piperidine Derivative B | 0.025 | Escherichia coli |
| (4-Methyl-pyridin-2-yl)-piperidin | TBD | TBD |
Note: TBD indicates data not yet determined in current studies.
Neuroprotective Effects
The potential neuroprotective effects of (4-Methyl-pyridin-2-yl)-piperidin-4-ylmethyl-amine hydrochloride have also been investigated, particularly concerning Alzheimer’s disease. Compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegeneration.
The inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, which may improve cognitive function and memory retention in neurodegenerative conditions. Additionally, some studies have indicated antioxidant properties associated with these compounds, further supporting their potential as therapeutic agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between (4-Methyl-pyridin-2-yl)-piperidin-4-ylmethyl-amine hydrochloride and analogous compounds:
Key Structural and Functional Comparisons
Heterocyclic Core Variations The target compound features a 4-methylpyridine ring, whereas analogs like 1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)-... replace pyridine with a pyrimidine core . Pyrimidine derivatives often exhibit enhanced metabolic stability and are prevalent in antiviral and anticancer drugs.
Substituent Effects
- Electron-withdrawing groups (e.g., chloro in Bis-(2-chloro-benzyl)-... ) increase lipophilicity and may enhance antimicrobial activity .
- Methoxy and methylthio groups in the pyrimidine analog improve solubility and modulate electronic properties for enzyme inhibition .
Pharmacokinetic Implications
- The hydrochloride salt in the target compound and most analogs ensures aqueous solubility, critical for oral bioavailability.
- The 2-methylbenzyl substituent in (2-Methyl-benzyl)-piperidin-4-ylmethyl-amine hydrochloride likely enhances blood-brain barrier penetration, making it suitable for CNS-targeting drugs .
Coordination Chemistry
- Piperidine-pyridine hybrids, such as the target compound, are used in catalysis. For example, (4-Methyl-pyridin-2-yl)-(2,4,6-trimethyl-phenyl)-amine ApTMAH () acts as a ligand in ruthenium complexes for organic transformations .
Preparation Methods
Reductive Amination of Cyanohydrins
- Starting Materials: Cyanohydrin derivatives (formula III) and pyridin-2-yl-methylamine hydrochloride (formula IV).
- Reaction Medium: Alcoholic solvents, especially methanol, are preferred for optimal reaction conditions.
- Base Addition: The reaction medium is rendered basic by adding a tertiary amine base such as 1,4-diazabicyclo[2.2.2]octane (DABCO).
- Reducing Agent: Sodium cyanoborohydride (NaBH3CN) is used as the boron hydride source to effect reductive amination.
- Temperature: The reaction is typically carried out at room temperature to maintain selectivity and yield.
- Side Reaction Control: Addition of iron sulfate (FeSO4·7H2O) or other metal salts can suppress side reactions involving cyanide ions.
This method replaces older multi-step routes involving epoxide formation and activation, offering a more direct and efficient pathway to the target amine hydrochloride salt.
Intermediate Transformations
- The process often starts from 1-benzoyl-piperidin-4-one derivatives, which undergo conversion to epoxides, followed by fluorohydrin formation and activation as para-toluenesulfonate esters.
- Subsequent nucleophilic substitution with potassium phthalimide and ethanolamine treatment leads to aminomethyl-piperidine intermediates.
- These intermediates then undergo reductive amination with pyridin-2-yl-methylamine hydrochloride to yield the final product.
Detailed Reaction Conditions and Purification
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Cyanohydrin + Pyridin-2-yl-methylamine hydrochloride | Methanol, DABCO (base), NaBH3CN (reducing agent), room temperature | Reductive amination step; iron sulfate added to suppress side reactions |
| Epoxide formation | Hydrogen fluoride-pyridine complex | Converts ketone to fluorohydrin intermediate |
| Activation of alcohol group | Para-toluenesulfonic acid ester formation | Prepares for nucleophilic substitution |
| Nucleophilic substitution | Potassium phthalimide | Introduces protected amine group |
| Deprotection and amination | Ethanolamine, followed by reductive amination | Final amine formation step |
| Purification | Extraction with dichloromethane and water, silica and charcoal decolorization, evaporation | Ensures removal of impurities and isolation of hydrochloride salt |
The hydrochloride salt form of the primary amine is often isolated by acidification with hydrochloric acid, facilitating crystallization and purification.
Comparative Analysis of Preparation Methods
| Aspect | Reductive Amination of Cyanohydrins (Preferred) | Older Epoxide Route |
|---|---|---|
| Number of Steps | Fewer, more direct | Multi-step with intermediate isolations |
| Reaction Temperature | Room temperature | Requires handling of HF-pyridine complex |
| Use of Bases | Tertiary amine bases like DABCO | Not always required |
| Reducing Agents | Sodium cyanoborohydride (NaBH3CN) | Not applicable |
| Side Reaction Control | Iron sulfate addition to suppress cyanide side reactions | Less control over side reactions |
| Yield and Purity | Higher yield and purity | Moderate yield, more purification required |
| Safety and Handling | Safer due to milder conditions | Handling HF-pyridine complex is hazardous |
Research Findings and Optimization Notes
- The reductive amination method is advantageous due to mild reaction conditions, operational simplicity, and high selectivity for the target amine hydrochloride.
- The use of sodium cyanoborohydride allows for selective reduction of imine intermediates without over-reduction.
- Adjusting the reaction medium pH with DABCO improves reaction efficiency.
- Iron sulfate addition effectively scavenges free cyanide ions, reducing side product formation and improving overall yield.
- Methanolic solvent systems facilitate solubility and reaction kinetics.
- The hydrochloride salt form improves compound stability and handling for pharmaceutical applications.
Summary Table of Preparation Method
| Parameter | Details |
|---|---|
| Starting materials | Cyanohydrins, pyridin-2-yl-methylamine hydrochloride |
| Solvent | Methanol |
| Base | 1,4-Diazabicyclo[2.2.2]octane (DABCO) |
| Reducing agent | Sodium cyanoborohydride (NaBH3CN) |
| Temperature | Room temperature |
| Side reaction inhibitor | Iron sulfate (FeSO4·7H2O) |
| Purification | Extraction, silica and charcoal treatment, evaporation |
| Final product form | Hydrochloride salt |
Q & A
Q. What are the standard synthetic routes for (4-Methyl-pyridin-2-yl)-piperidin-4-ylmethyl-amine hydrochloride, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions starting with 4-methylpyridine and piperidine derivatives. Key steps include:
- Alkylation : Reacting 4-methylpyridin-2-amine with a propylating agent (e.g., 1-bromo-3-chloropropane) under basic conditions (e.g., K₂CO₃) in aprotic solvents like DMF at 60–80°C .
- Amine Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) groups to protect the piperidine nitrogen, followed by acidic deprotection (e.g., HCl/dioxane) to yield the hydrochloride salt .
- Final Purification : Recrystallization from ethanol/water mixtures or column chromatography to achieve >95% purity. Yield optimization relies on precise temperature control and stoichiometric ratios .
Q. How is the molecular structure of this compound characterized in research settings?
Structural elucidation employs:
- X-ray Crystallography : Resolves 3D conformation, including bond angles and dihedral angles between the pyridine and piperidine rings .
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methyl group at pyridine C4, piperidine N-methylation) and salt formation via chloride counterion detection .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 239.14 g/mol) and fragmentation patterns .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound, and what are its limitations?
- PASS Algorithm : Predicts activity spectra (e.g., kinase inhibition, neurotransmitter modulation) based on structural descriptors like lipophilicity (LogP ≈ 2.1) and hydrogen-bond acceptor/donor counts .
- Docking Studies : Molecular docking with targets (e.g., serotonin receptors) identifies binding poses and affinity scores (ΔG ≤ -8.5 kcal/mol), though false positives may arise due to solvent effects .
- Limitations : Computational models often underestimate metabolic stability or off-target interactions, necessitating in vitro validation .
Q. How can researchers resolve contradictions in reported biological activity data across structural analogs?
- Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., 4-methoxy or 4-chloro derivatives) to isolate substituent effects. For example, 4-methyl groups enhance blood-brain barrier penetration but reduce aqueous solubility .
- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability. Discrepancies in IC₅₀ values (e.g., 10–50 µM for kinase inhibition) may arise from assay sensitivity differences .
Q. What methodologies optimize synthetic routes for improved yield and scalability?
- ICReDD Framework : Combines quantum chemical calculations (e.g., DFT for transition state analysis) with high-throughput screening to identify optimal catalysts (e.g., Pd/C for hydrogenation) and solvents (e.g., MeOH vs. THF) .
- Process Intensification : Continuous-flow reactors reduce reaction times (from 24h to 2h) and improve heat transfer for exothermic steps (e.g., alkylation) .
Q. How do interaction studies with biological targets inform mechanism-of-action hypotheses?
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (kₐ = 1.5 × 10⁴ M⁻¹s⁻¹, k_d = 0.02 s⁻¹) to receptors like σ-1 .
- Radiolabeled Ligand Assays : Competitive binding with [³H]-ligands quantifies receptor occupancy (e.g., 70% at 10 µM for dopamine D₂ receptors) .
- Cryo-EM : Resolves compound-receptor complexes to guide structure-based drug design (e.g., piperidine ring interactions with hydrophobic pockets) .
Q. What strategies enhance pharmacological properties while maintaining target affinity?
- Bioisosteric Replacement : Substitute the pyridine ring with pyrimidine (improves metabolic stability) or replace the methyl group with trifluoromethyl (enhances lipophilicity) .
- Salt Formation : Switch from hydrochloride to besylate salts to improve solubility (>50 mg/mL in PBS) without altering target binding .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
